1,3-Dibromo-5-chlorobenzene
Overview
Description
Synthesis Analysis
1,3-Dibromo-5-chlorobenzene can be synthesized through various chemical reactions involving halogenation and substitution processes. The synthesis often involves starting materials such as 1,3,5-tribromobenzene, which can undergo further chemical transformations to introduce chlorine atoms into the compound. For example, the conversion of polystannylated benzene derivatives to tris- and tetrakis(chloromercurio)benzenes showcases the versatility of halogen substitutions in creating complex halogenated benzene derivatives, including DBCB (Rot et al., 2000).
Molecular Structure Analysis
Quantum chemical studies have been pivotal in understanding the molecular structure of DBCB. Density functional theory (DFT) calculations have provided insights into its optimized structure, vibrational frequencies, and electronic properties. Such studies reveal the impact of di-substituted halogens on the compound’s configuration and its potential for non-linear optical properties applications (Arivazhagan & Meenakshi, 2011).
Chemical Reactions and Properties
The reactivity of DBCB with various chemicals indicates its potential in synthetic chemistry. For instance, its role in forming complex organometallic compounds, as demonstrated in studies involving the synthesis of ethynylferrocene compounds, highlights its versatility. These reactions not only expand the utility of DBCB but also provide a pathway for the synthesis of materials with desirable electrical and optical properties (Fink et al., 1997).
Physical Properties Analysis
The physical properties of DBCB, such as its melting point, boiling point, and solubility, are crucial for its handling and application in various domains. Studies involving crystallography have provided detailed insights into the structural parameters of DBCB and related compounds, offering a deeper understanding of how halogenation affects the physical properties of benzene derivatives (Belaaraj et al., 1984).
Chemical Properties Analysis
The chemical properties of DBCB, including its reactivity towards various organic and inorganic reagents, are of significant interest. Palladium-catalyzed reactions, for example, have been employed to modify the halogenated benzene rings of DBCB, leading to the synthesis of novel compounds with varied functionalities. Such studies not only elucidate the chemical behavior of DBCB but also its potential applications in organic synthesis (Liu et al., 2019).
Scientific Research Applications
Non-Linear Optical Properties : DBCB has a significant first-hyperpolarizability, making it an interesting subject for studies on non-linear optical properties (Arivazhagan & Meenakshi, 2011).
Catalytic Oxidation Studies : It's related to compounds like chlorinated benzenes, which have been studied in the context of catalytic oxidation. This includes understanding how structural and electronic factors, as well as the influence of chlorine on active sites, affect oxidation processes (Wang et al., 2015).
Dissociative Electron Attachment : Research on similar compounds such as 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene has shown the formation of Cl and Br fragment anions, with notable effects observed at varying temperatures (Mahmoodi-Darian et al., 2010).
Synthesis of Organometallic Compounds : Studies have been conducted on the synthesis of various substituted derivatives of benzene, including tin and mercury derivatives, indicating potential applications in the field of organometallic chemistry (Rot et al., 2000).
Electrochemical Studies : The electrochemical behavior of related compounds, such as ethynylferrocene compounds of tribromobenzene, has been investigated, demonstrating reversible oxidations and insights into electronic communication between iron(II) centers (Fink et al., 1997).
Safety And Hazards
1,3-Dibromo-5-chlorobenzene is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
1,3-Dibromo-5-chlorobenzene is an important chemical raw material and pharmaceutical intermediate . It is used for the modification and derivation of drug molecules, pesticide molecules, and biologically active molecules . It is also used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents . Future research may focus on its potential applications in organic synthesis and medicinal chemistry .
properties
IUPAC Name |
1,3-dibromo-5-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKCOUREFBNNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164036 | |
Record name | Benzene, 1,3-dibromo-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-chlorobenzene | |
CAS RN |
14862-52-3 | |
Record name | Benzene, 1,3-dibromo-5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014862523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dibromo-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-5-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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